2,4-dihydroxy-N-(2-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carboxamide
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Overview
Description
4-HYDROXY-N-(2-METHOXYPHENYL)-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a hydroxy group, and a methoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-N-(2-METHOXYPHENYL)-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 2-methoxybenzaldehyde with cyclohexanone in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the hydroxy and carboxamide groups. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-N-(2-METHOXYPHENYL)-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a quinoline-2,4-dione derivative, while reduction of the carbonyl group may produce a hydroxyquinoline derivative.
Scientific Research Applications
4-HYDROXY-N-(2-METHOXYPHENYL)-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-HYDROXY-N-(2-METHOXYPHENYL)-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-HYDROXY-N-(4-METHOXYPHENYL)BENZAMIDE
- 4-HYDROXY-N-(2-METHYL-PHENYL)BENZAMIDE
- 4-HYDROXY-N-(4-METHYL-PHENYL)BENZAMIDE .
Uniqueness
What sets 4-HYDROXY-N-(2-METHOXYPHENYL)-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its quinoline core structure is particularly significant in medicinal chemistry due to its presence in many bioactive compounds.
Properties
Molecular Formula |
C17H18N2O4 |
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Molecular Weight |
314.34 g/mol |
IUPAC Name |
4-hydroxy-N-(2-methoxyphenyl)-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H18N2O4/c1-23-13-9-5-4-8-12(13)19-17(22)14-15(20)10-6-2-3-7-11(10)18-16(14)21/h4-5,8-9H,2-3,6-7H2,1H3,(H,19,22)(H2,18,20,21) |
InChI Key |
SEBFFPKYHRNLAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=C(CCCC3)NC2=O)O |
Origin of Product |
United States |
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